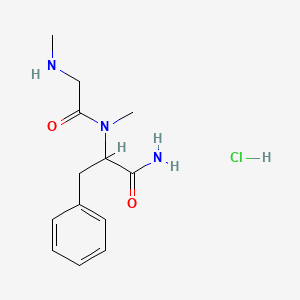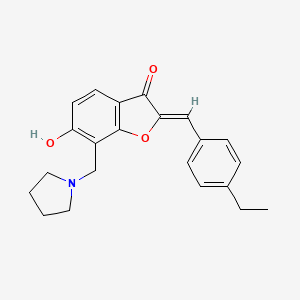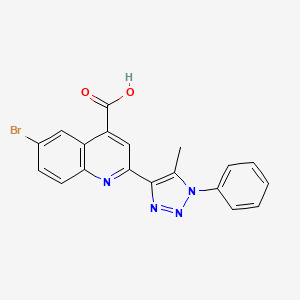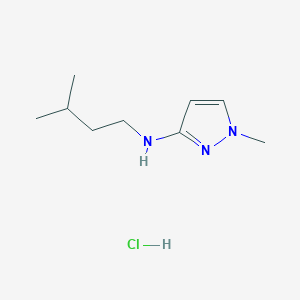
5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a dimethylcarbamate moiety
Preparation Methods
The synthesis of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromen-4-one core.
Introduction of the fluorobenzyl group: The chromen-4-one intermediate is then reacted with a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group.
Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl group but differs in the core structure and functional groups.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar in having a fluorobenzyl group, but with a different halogen substitution and core structure.
5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid: Contains a fluorine atom and a benzofuran core, highlighting the diversity in fluorinated compounds.
Properties
Molecular Formula |
C25H20FNO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[5-[(2-fluorophenyl)methoxy]-4-oxo-2-phenylchromen-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C25H20FNO5/c1-27(2)25(29)31-18-12-22(30-15-17-10-6-7-11-19(17)26)24-20(28)14-21(32-23(24)13-18)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
InChI Key |
BNTLDTCOJASORX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3F)C(=O)C=C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216644.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12216668.png)
![2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216680.png)

![1-((2E)-3-(2-furyl)prop-2-enoyl)spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B12216697.png)

![Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione](/img/structure/B12216711.png)

![7-(2,4-dimethylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216722.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216727.png)
![(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine](/img/structure/B12216733.png)


